Cas no 1203288-22-5 (3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea)
3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea
- F5508-0008
- CHEMBL3617372
- 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-fluorophenyl)urea
- AKOS024511562
- 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
- 1203288-22-5
- BDBM50118817
- 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea
-
- Inchi: 1S/C18H12FN3O2S/c19-12-5-7-13(8-6-12)20-17(23)22-18-21-14(10-25-18)16-9-11-3-1-2-4-15(11)24-16/h1-10H,(H2,20,21,22,23)
- InChI Key: OUOCPZYVSOBKET-UHFFFAOYSA-N
- SMILES: S1C(NC(NC2C=CC(=CC=2)F)=O)=NC(=C1)C1=CC2C=CC=CC=2O1
Computed Properties
- Exact Mass: 353.06342597g/mol
- Monoisotopic Mass: 353.06342597g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 95.4Ų
3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5508-0008-2μmol |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-5μmol |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-10μmol |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-20μmol |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-1mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-2mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-3mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-4mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-5mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5508-0008-10mg |
3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea |
1203288-22-5 | 10mg |
$79.0 | 2023-09-10 |
3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea
Introduction to 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea (CAS No. 1203288-22-5) and Its Emerging Applications in Chemical Biology
The compound 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea, identified by its CAS number 1203288-22-5, represents a fascinating molecule with significant potential in the field of chemical biology. This heterocyclic urea derivative is characterized by its intricate structural framework, incorporating a benzofuran moiety, a thiazole ring, and a fluorophenyl group, which collectively contribute to its unique chemical and biological properties.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in drug discovery. The structural features of 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea make it an attractive candidate for further exploration. The benzofuran ring is known for its presence in various bioactive natural products and pharmaceuticals, often contributing to binding affinity and metabolic stability. The thiazole core is another privileged scaffold frequently observed in biologically active compounds, exhibiting properties such as antimicrobial and anti-inflammatory effects. Additionally, the incorporation of a fluorine atom at the para position of the phenyl ring enhances lipophilicity and binding interactions with biological targets.
In the context of contemporary research, this compound has garnered attention for its potential applications in modulating enzyme activity and interacting with protein targets. Studies have suggested that derivatives of thiazole and benzofuran exhibit promising effects on enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The urea moiety further expands the chemical space for functionalization, allowing for the development of analogs with tailored properties.
One particularly intriguing aspect of 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea is its potential as a scaffold for developing small-molecule inhibitors. Researchers have been exploring its interactions with various kinases and other enzymes implicated in signal transduction pathways. Preliminary computational studies indicate that the compound can effectively bind to the active sites of these enzymes, potentially inhibiting their activity. This has opened up avenues for investigating its role in therapeutic interventions.
The fluorine substituent at the para position of the phenyl ring is particularly noteworthy due to its ability to influence both pharmacokinetic and pharmacodynamic properties. Fluorinated aromatic compounds are widely recognized for their improved bioavailability and metabolic stability. In this context, 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea could serve as a valuable starting point for designing novel molecules with enhanced pharmacological profiles.
Moreover, the structural complexity of this compound allows for diverse synthetic modifications. Researchers can exploit its reactive sites to introduce additional functional groups or alter existing ones, thereby tailoring the molecule for specific biological applications. This flexibility makes it an excellent candidate for high-throughput screening campaigns aimed at identifying novel bioactive entities.
Recent experimental studies have begun to unravel the biological activities of 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea. Initial assays have shown promising results in vitro, particularly regarding its interaction with certain protein targets. These findings are consistent with computational predictions and highlight the compound's potential as a lead molecule for further optimization.
The integration of machine learning and artificial intelligence tools has further accelerated the exploration of this compound's potential applications. Predictive models have been developed to identify optimal analogs based on structural features and predicted biological activity. These tools are particularly useful in navigating the vast chemical space and identifying promising candidates for experimental validation.
In summary, 3-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-1-(4-fluorophenyl)urea (CAS No. 1203288-22) represents a structurally complex and multifunctional molecule with significant potential in chemical biology and drug discovery. Its unique combination of structural features—benzofuran, thiazole, and fluorophenyl moieties—makes it an attractive candidate for further exploration. Emerging research suggests promising applications in modulating enzyme activity and developing novel therapeutic agents.
The continued investigation into this compound is expected to yield valuable insights into its biological mechanisms and therapeutic potential. As research progresses, it is anticipated that 3-4-(1-benzofuran-2-yli)-1,3-thiazol-yli]-1-(4-fluorophenyl)urea will play a pivotal role in advancing our understanding of disease pathways and developing innovative treatments.
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